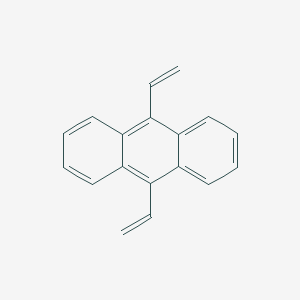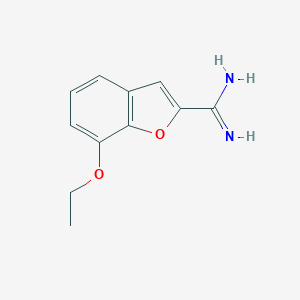
9,10-Divinylanthracene
Vue d'ensemble
Description
9,10-Diphenylanthracene is a polycyclic aromatic hydrocarbon . It appears as a slightly yellow powder . It is used as a sensitizer in chemiluminescence and in lightsticks to produce blue light . It is also a molecular organic semiconductor, used in blue OLEDs and OLED-based displays .
Synthesis Analysis
9,10-Distyrylanthracene (DSA) and its four derivatives have been synthesized . The host-guest complexation of those derivatives with cucurbit[n]urils (CB[n]s, n=8, 10) host and the effects of host-guest interaction on their mechanochromic luminescent (MCL) properties were studied .
Molecular Structure Analysis
9,10-Distyrylanthracene (DSA) and its four derivatives were investigated by both steady state and ultrafast spectroscopy to reveal the intrinsic photophysical process upon excitation . Intramolecular rotation around the vinyl moiety plays an important role in the whole photophysical process in addition to the electronic properties of the peripheral substituents .
Chemical Reactions Analysis
9,10-Diphenylanthracene single crystal is a promising scintillator material for fast-neutron detection . Two centimetre-sized polymorph crystals of DPA were grown by melting and solution methods (DPA-Melt and DPA-Solution, respectively), and characterized by single-crystal X-ray diffraction, Raman spectroscopy, Fourier-transform infrared spectroscopy, fluorescence spectroscopy, UV-Vis absorbance spectroscopy, and thermogravimetric/differential scanning calorimetry .
Physical And Chemical Properties Analysis
The DPA-Melt crystal possessed a P21/n structure, with excitation bands at approximately 331, 348, 367, and 387 nm, and the strongest emission wavelength at approximately 454 nm . The DPA-Solution crystal possessed a C2/c structure, with excitation bands at approximately 335, 353, 372, and 396 nm, and the strongest emission wavelength at approximately 468 nm .
Applications De Recherche Scientifique
Multi-Stimuli Responsive Fluorescence
9,10-Divinylanthracene derivatives exhibit multi-stimuli responsive fluorescence, particularly in the context of piezochromism and protonation effects. A study on a novel derivative, 9,10-bis((E)-2-(pyridin-4-yl)vinyl)anthracene (BP4VA), revealed its responsive luminescent properties under different stimuli, including mechanical pressure and acid-base changes. These properties suggest potential applications in sensors, detection, and display devices with color-changing abilities (Dong et al., 2013).
Photomechanical Properties
Divinylanthracene derivatives, such as 2-(3-anthracen-9-yl-allylidene)-malononitrile (9DVAM), exhibit photomechanical properties. This derivative undergoes E ↔ Z photoisomerization, which leads to reversible shape changes in crystalline microribbons and nanowires, indicating its usefulness in developing new photomechanical materials (Zhu et al., 2016).
Aggregation-Induced Emission
Certain 9,10-divinylanthracene oligomers display aggregation-induced emission (AIE) properties. For instance, conjugated oligocarbazoles with a 9,10-divinylanthracene core exhibit a transition from AIE to aggregation-induced emission enhancement (AIEE) with extended conjugation length. This suggests applications in nanotechnology, particularly for the creation of nanorings with high fluorescent efficiency (Xu et al., 2011).
Electronic and Optoelectronic Properties
Divinylanthracene derivatives have been explored for their electronic and optoelectronic properties. Studies on N-phenylcarbazole-capped 9,10-divinylanthracenes revealed significant effects on fluorescence and electroluminescence due to different linking positions of N-phenylcarbazole. These derivatives have potential applications in optoelectronics and as bulk emitting layers in devices (Xue et al., 2014).
Photocatalytic Applications
9,10-Divinylanthracene derivatives have been employed as photocatalysts. For example, 9,10-bis(di(p-tert-butylphenyl)amino)anthracene has shown effectiveness as a photocatalyst for radical fluoroalkylation under visible light irradiation, indicating its application in photocatalytic processes (Noto et al., 2018).
Cell Imaging Applications
Divinylanthracene derivatives are also valuable in cell imaging. Symmetrical 9,10-dithienylanthracene (DTA) derivatives with aggregation-induced emission (AIE) behaviors have been synthesized and successfully applied in cell imaging as fluorochromes (Wang et al., 2020).
Safety And Hazards
According to the safety data sheet, it is advised to avoid contact with skin and eyes, not to breathe dust, and not to ingest . If swallowed, immediate medical assistance should be sought . The product should be kept in a dry, cool, and well-ventilated place, and the container should be kept tightly closed .
Orientations Futures
The ability to efficiently detect low levels of high-energy neutrons in a strong gamma ray background is crucial for nuclear non-proliferation and detection of illicit nuclear materials . Since fast neutrons strongly signify the presence of fissile materials, such as plutonium and highly-enriched uranium, their detection is very important . Therefore, the future direction of 9,10-Diphenylanthracene could be its application in the detection of these materials.
Propriétés
IUPAC Name |
9,10-bis(ethenyl)anthracene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14/c1-3-13-15-9-5-7-11-17(15)14(4-2)18-12-8-6-10-16(13)18/h3-12H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZORFZODBFHKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C2C=CC=CC2=C(C3=CC=CC=C31)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621638 | |
| Record name | 9,10-Diethenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,10-Divinylanthracene | |
CAS RN |
18512-61-3 | |
| Record name | 9,10-Diethenylanthracene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621638 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate](/img/structure/B180781.png)











